molecular formula C25H31N3O3 B3702471 [4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone

Cat. No.: B3702471
M. Wt: 421.5 g/mol
InChI Key: XHQZOMAZAMKLMG-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a methylbenzoyl group, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The initial steps often include the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the methoxyphenyl and methylbenzoyl groups, respectively. The final step involves the coupling of these intermediates through a methanone linkage under controlled conditions, such as specific temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, [4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.

    Bis(2-ethylhexyl) terephthalate: Although structurally different, it is another example of a complex organic compound with industrial applications.

Uniqueness

What sets [4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone apart is its dual piperazine and piperidine rings, which provide unique chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-19-7-3-4-8-21(19)25(30)27-13-11-20(12-14-27)24(29)28-17-15-26(16-18-28)22-9-5-6-10-23(22)31-2/h3-10,20H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZOMAZAMKLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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